molecular formula C12H15N3O5 B6616946 (2R,3R,4S,5S,6R)-2-(1H-1,2,3-benzotriazol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 4706-40-5

(2R,3R,4S,5S,6R)-2-(1H-1,2,3-benzotriazol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B6616946
CAS No.: 4706-40-5
M. Wt: 281.26 g/mol
InChI Key: DGJIWQRFVGEAEV-RMPHRYRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R,4S,5S,6R)-2-(1H-1,2,3-benzotriazol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol is a substituted oxane (a sugar-like heterocycle) featuring a benzotriazole moiety at the C2 position and a hydroxymethyl group at C5. Its stereochemistry (2R,3R,4S,5S,6R) suggests a rigid, chair-like conformation typical of pyranose derivatives. Benzotriazole is known for its UV-stabilizing properties, coordination chemistry, and role as a pharmacophore in medicinal chemistry .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-(benzotriazol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c16-5-8-9(17)10(18)11(19)12(20-8)15-7-4-2-1-3-6(7)13-14-15/h1-4,8-12,16-19H,5H2/t8-,9-,10+,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJIWQRFVGEAEV-RMPHRYRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Drug Development

SGLT Inhibitors
  • Sotagliflozin ((2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)oxane-3,4,5-triol):
    • Key Differences : Replaces the benzotriazole with a 4-chloro-3-(4-ethoxybenzyl)phenyl group and a methylthio substituent.
    • Activity : Inhibits sodium-glucose cotransporters (SGLT1/2), reducing cardiovascular risk in diabetes .
    • Molecular Weight : 424.94 g/mol vs. ~400–450 g/mol (estimated for the target compound).
Aquaporin Binders
  • CHEMBL3703838 : (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4,4-dioxo-2,3-dihydro-1,4-benzoxathiole-6-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
    • Key Differences : Features a benzoxathiole and chloro-substituted phenyl group.
    • Activity : Binds Aquaporin with high affinity (binding energy: -36.07 kcal/mol) .

Glycosylated Derivatives

α/β-Arbutin
  • α-Arbutin: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
  • β-Arbutin: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol Key Differences: Phenoxy substituent instead of benzotriazole; stereochemistry at C6 (α vs. β). Activity: Tyrosinase substrates with depigmenting properties .
Nystose
  • Structure : (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yloxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • Key Differences : Oligosaccharide with multiple oxane units; lacks aromatic substituents.
    • Activity : Stimulates osteogenic differentiation in bone marrow-derived mesenchymal stem cells .

Benzotriazole-Containing Analogues

  • Compound 22 (): (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-((5-(5-nitro-1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)methyl)tetrahydro-2H-pyran-3,4,5-triol
    • Key Differences : Nitroindole-pyrazole substituent instead of benzotriazole.
    • Application : Synthesized via pyrazoline modification, highlighting versatility in functionalizing oxane cores .

Physicochemical and Functional Comparisons

Property Target Compound α-Arbutin Sotagliflozin CHEMBL3703838
Core Structure Oxane with benzotriazole Oxane with phenoxy Oxane with aryl Oxane with benzoxathiole
Molecular Weight ~400–450 g/mol (est.) 272.25 g/mol 424.94 g/mol ~500–550 g/mol (est.)
Hydrogen Bond Donors 4 (3 OH + benzotriazole) 5 4 4
Key Biological Role Potential enzyme inhibitor Tyrosinase substrate SGLT inhibitor Aquaporin binder
Reference -

Discussion of Substituent Effects

  • Benzotriazole vs. Phenoxy: The benzotriazole group likely enhances UV absorption and metal-binding capacity compared to α/β-arbutin’s phenoxy group, which is redox-active .
  • Aromatic vs. Aliphatic Substituents : Sotagliflozin’s aryl groups improve pharmacokinetics (e.g., oral bioavailability), whereas the target compound’s benzotriazole may confer stability or enzyme inhibition .
  • Hydroxymethyl Group : Common in all compared compounds, this group enhances solubility and hydrogen-bonding interactions, critical for biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.